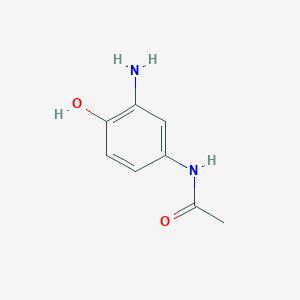

N-(3-Amino-4-hydroxyphenyl)acetamide

Descripción general

Descripción

N-(3-Amino-4-hydroxyphenyl)acetamide is a chemical compound that serves as an intermediate in various synthetic processes. It is related to a family of compounds where the acetamide moiety is linked to an aromatic ring that carries different functional groups such as amino and hydroxy substituents. These compounds are of interest due to their potential applications in pharmaceuticals, dyes, and other industrial products.

Synthesis Analysis

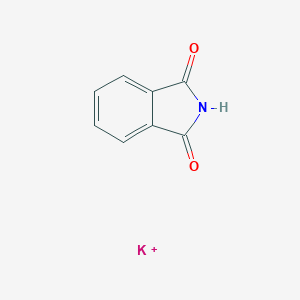

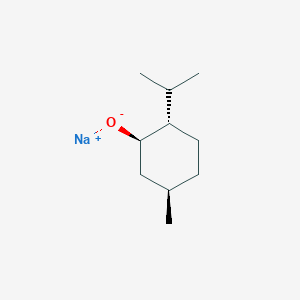

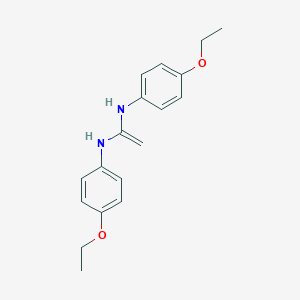

The synthesis of related acetamide compounds involves various strategies, including the reaction of chloro-naphthyl acetamide with aromatic amines to produce heterocyclic compounds , and the stirring of ethyl acetic acid derivatives with diamines in the presence of catalysts and cooling agents to yield crystalline structures with specific space groups . Another approach includes the reaction of amino-nitrophenol derivatives with sulfonyl chloride derivatives to obtain substituted acetamides . Additionally, the hydrogenation of nitrophenyl acetamides using novel catalysts has been reported to produce methoxyphenyl acetamides with high selectivity .

Molecular Structure Analysis

The molecular structures of these compounds are often elucidated using spectroscopic techniques such as NMR, LC-MS, and X-ray crystallography. For instance, the crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was determined to crystallize in the orthorhombic system with specific unit cell parameters, and it exhibits intermolecular hydrogen bonds . Similarly, the structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide includes an intramolecular hydrogen bond and an intermolecular association forming a polymeric network .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves the formation of hydrogen bonds, which can be intramolecular or intermolecular. For example, the synthesis of substituted N-(2-hydroxyphenyl)-acetamides revealed the presence of intra- and intermolecular hydrogen bonds through variable temperature NMR experiments . The formation of hydrogen bonds is a key factor in the stability and reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Amino-4-hydroxyphenyl)acetamide and related compounds are influenced by their molecular structure. The presence of functional groups such as amino and hydroxy groups can affect their solubility, melting points, and stability. For instance, the stability of N-hydroxyacetaminophen, a related compound, was found to be moderate at physiological pH and temperature . The introduction of substituents like methoxy groups can also impact the hydrogen bonding patterns and, consequently, the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Intermediate for Drug Production

N-(3-Amino-4-hydroxyphenyl)acetamide serves as a crucial intermediate in the synthesis of various drugs and compounds. For example, it is utilized in the chemoselective acetylation of aminophenols to produce antimalarial drugs through a process optimized using immobilized lipase, showcasing its role in facilitating kinetically controlled synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018). Additionally, its derivations, such as N-(3-Amino-4-methoxyphenyl)acetamide, have been highlighted for their importance in the green synthesis of azo disperse dyes, further emphasizing its versatility in chemical synthesis and environmental friendliness in industrial applications (Zhang Qun-feng, 2008).

Biomedical Research and Therapeutic Applications

N-(3-Amino-4-hydroxyphenyl)acetamide and its related compounds are subjects of biomedical research, investigating their potential therapeutic applications. For instance, studies on its analogs demonstrate their potential protective effects against hepatotoxicity through antioxidant and antifibrotic actions, highlighting the compound's relevance in developing treatments for liver damage (Alhusain et al., 2022). Such research underscores the compound's significance in medical science, especially in exploring novel treatments for drug-induced liver injuries.

Antimicrobial and Anticonvulsant Potential

Further research into derivatives of N-(3-Amino-4-hydroxyphenyl)acetamide reveals their potential antimicrobial and anticonvulsant properties. Novel triazole derivatives, synthesized from related compounds, have shown significant activity against various Candida species and pathogenic bacteria, indicating the compound's utility in developing new antimicrobial agents (Altıntop et al., 2011). Moreover, studies on acetamido-N-benzyl derivatives underscore their relevance in anticonvulsant drug development, further broadening the scope of research and application of this chemical in therapeutic contexts (Camerman et al., 2005).

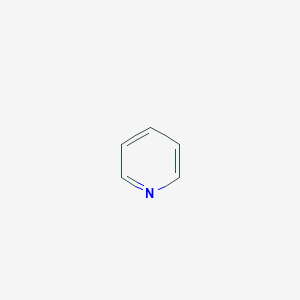

Green Chemistry and Electrochemical Synthesis

N-(3-Amino-4-hydroxyphenyl)acetamide's derivatives have also been synthesized through green chemistry approaches, such as electrochemical methods, emphasizing the environmental benefits of such processes. Electrochemical oxidation has been employed to create new acetaminophen derivatives, showcasing an efficient, reagent-less, and environmentally friendly method with high atom economy (Nematollahi, Momeni, & Khazalpour, 2014). This aspect of research highlights the compound's role in promoting sustainable practices in chemical synthesis.

Propiedades

IUPAC Name |

N-(3-amino-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLSKMRCEGCSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059248 | |

| Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-hydroxyphenyl)acetamide | |

CAS RN |

102-33-0 | |

| Record name | N-(3-Amino-4-hydroxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-amino-4-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.